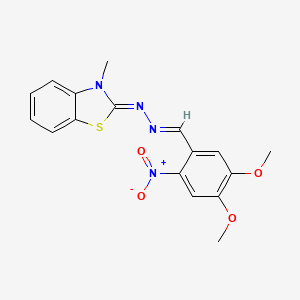![molecular formula C14H11N3O2S B5534550 N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5534550.png)
N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide” is a complex organic compound. It contains a furyl group (a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen), a thiadiazol group (a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom), and a benzamide group (a benzene ring attached to an amide group) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact process would depend on the specific reactions used. For example, a similar compound, 2-amino-5-(2-furyl)-1,3,4-thiadiazole, can be synthesized from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the amide group might participate in condensation reactions, while the thiadiazol group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some potential properties could include its solubility in various solvents, melting point, boiling point, and reactivity with other chemicals .Scientific Research Applications
Organic Synthesis and Specialty Polymers
The compound’s derivatives serve as valuable starting materials for various applications. Notably, they find use in the synthesis of organic dyes, personal care products, and specialty polymers. These applications benefit from the unique properties conferred by the furyl and thiadiazole moieties .
Bactericides, Pesticides, and Fungicides
Triazoles and their derivatives, including those containing the furyl group, exhibit potent antimicrobial properties. Researchers have explored their effectiveness as bactericides, pesticides, and fungicides. The 1,2,3-triazole nucleus, present in some derivatives, also shows promise in diverse pharmacological activities, such as analgesic, antiasthmatic, diuretic, antihypertensive, and anti-inflammatory effects .
Antioxidant and Biological Efficacy
Cyclic compounds derived from 2-furfural mercaptan, including oxazole and triazoles, have been synthesized and evaluated. These derivatives demonstrate biological efficacy and antioxidant activity. Comparisons with standard drugs and ascorbic acid highlight their potential applications .
Challenges in Ureolytic Microorganisms
In the context of combating ureolytic microorganisms, heterocyclic compounds play a crucial role. Among these, thioureas, triazoles, and thiadiazoles have been designed to address microbial challenges. The furyl-containing derivatives contribute to this ongoing effort .
Pharmaceutical Prospects
While specific applications are still emerging, the unique structural features of N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide make it an intriguing candidate for further exploration in drug discovery. Its potential as a pharmacophore or scaffold warrants investigation .
Mechanism of Action
Target of Action
A structurally similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, targets the proteinaldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is implicated in the development of complications of diabetes mellitus .
Biochemical Pathways
If it indeed targets aldose reductase like its structurally similar compound, it could affect thepolyol pathway . This pathway is involved in glucose metabolism, and its dysregulation can lead to various complications in diabetic patients .
Result of Action
If it acts similarly to its structurally related compound, it could potentially inhibit aldose reductase, thereby modulating glucose metabolism and potentially mitigating some complications of diabetes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-5-2-3-6-10(9)12(18)15-14-17-16-13(20-14)11-7-4-8-19-11/h2-8H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHOORHOKCUQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5534479.png)
![4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5534482.png)
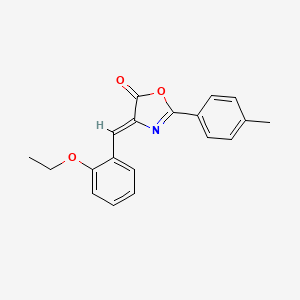
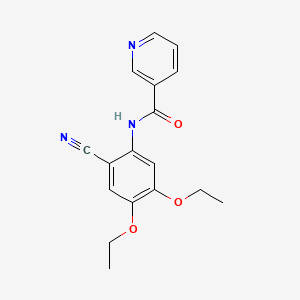

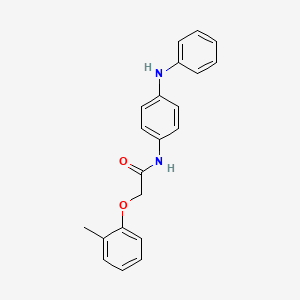

![3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5534521.png)
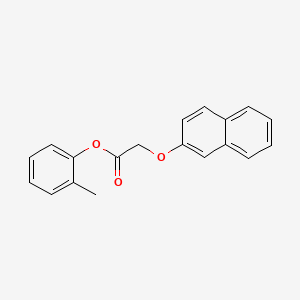
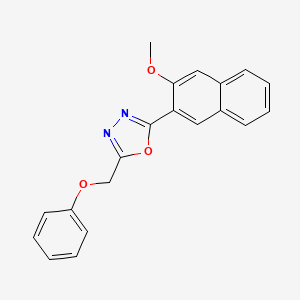
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylpropanamide](/img/structure/B5534538.png)
![2-(3-methylphenyl)-5-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5534543.png)
![2-[4-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5534555.png)
